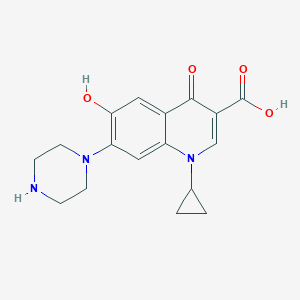

6-Hydroxy-6-defluoro Ciprofloxacin

Descripción general

Descripción

6-Hydroxy-6-defluoro Ciprofloxacin (6-OH-6-DF-Cipro) is a novel fluoroquinolone antibiotic that was first synthesized in 2005. It is a derivative of the widely used antibiotic ciprofloxacin, and is a promising new drug for treating a variety of bacterial infections. 6-OH-6-DF-Cipro has a unique chemical structure that allows it to bind to the bacterial enzymes that are responsible for DNA replication and transcription, and thereby inhibit the growth of bacteria.

Aplicaciones Científicas De Investigación

Degradation and Metabolism

6-Hydroxy-6-defluoro Ciprofloxacin is a metabolite of Ciprofloxacin, a fluoroquinolone antibacterial drug. The degradation of Ciprofloxacin by basidiomycetous fungi was studied, revealing a broad potential for degradation among fungi in various environments. The study identified metabolites formed from Ciprofloxacin, including a new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP. This indicates a network of metabolic pathways involving hydroxylation and other transformations (Wetzstein et al., 1999).

Enhancement of Solubility and Bioavailability

A study explored the complexation effect of mono-6-deoxy-6-aminoethylamino-β-cyclodextrin on Ciprofloxacin, enhancing its solubility and bioavailability. This complexation could significantly increase the aqueous solubility of Ciprofloxacin, providing new avenues for its clinical use (Choi et al., 2017).

Phototoxicity Assessment

The photosensitizing potential of Ciprofloxacin under ambient levels of ultraviolet radiation was assessed. This study is particularly relevant in tropical countries with abundant sunlight, where exposure to UV radiation could lead to harmful effects in Ciprofloxacin users. The generation of reactive oxygen species by Ciprofloxacin was studied, highlighting its potential phototoxicity (Agrawal et al., 2007).

Transdermal Delivery

Research on nano-transfersomal vesicles for the non-invasive trans-tympanic delivery of Ciprofloxacin aimed to enhance local delivery to the middle ear. This approach could be promising for non-invasive delivery, improving the treatment of acute otitis media (Al-mahallawi et al., 2014).

Environmental Impact

The low biodegradability of Ciprofloxacin enhances its accumulation in the environment, affecting non-target pathogens and increasing the risk of resistant bacteria development. Technologies for efficient wastewater treatment to remove Ciprofloxacin are essential (Tasca et al., 2020).

Controlled Drug Delivery

A study on controlled release of Ciprofloxacin using hydrogel prepared by ultrasound demonstrated that the hydrogel's swelling properties and drug absorption were proportional, suggesting its suitability for controlled drug delivery in biomedical applications (Ebrahimi & Salavaty, 2018).

Mecanismo De Acción

Target of Action

6-Hydroxy-6-defluoro Ciprofloxacin is a derivative of Ciprofloxacin , which is a second-generation fluoroquinolone . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the function of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, thereby hindering DNA replication and transcription processes . As a result, bacterial cell division and growth are inhibited, leading to the death of the bacteria .

Biochemical Pathways

The action of this compound affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these pathways, preventing the bacteria from replicating and growing .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other compounds, and temperature . .

Análisis Bioquímico

Biochemical Properties

It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to 6-Hydroxy-6-defluoro Ciprofloxacin with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .

Molecular Mechanism

A metabolic scheme previously described for enrofloxacin degradation could be confirmed and extended . A new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP, provided confirmatory evidence for the proposed network of congeners . This may result from sequential hydroxylation of CIP and its congeners by hydroxyl radicals .

Metabolic Pathways

It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to this compound with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .

Propiedades

IUPAC Name |

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPCJSQQBRNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476235 | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226903-07-7 | |

| Record name | Hydroxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

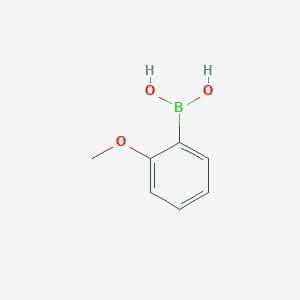

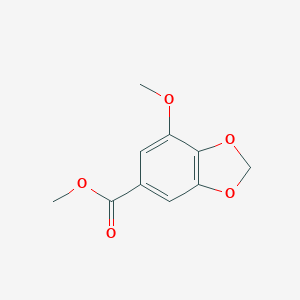

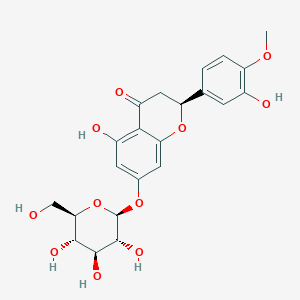

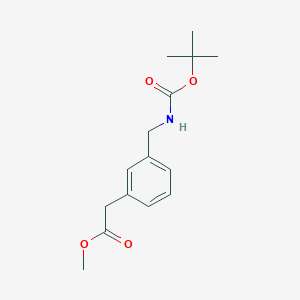

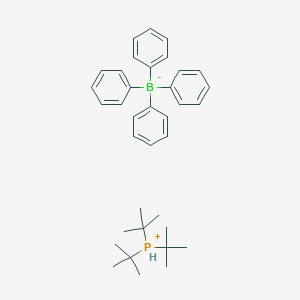

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

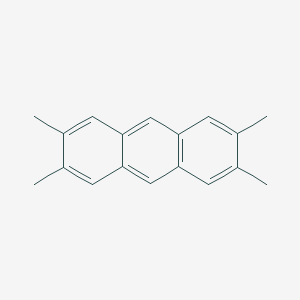

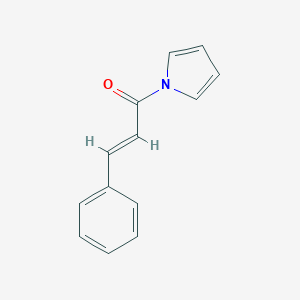

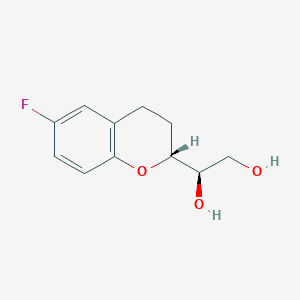

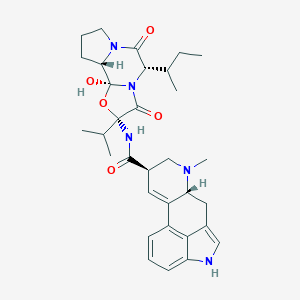

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)